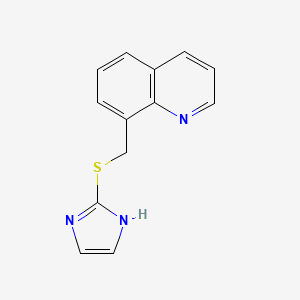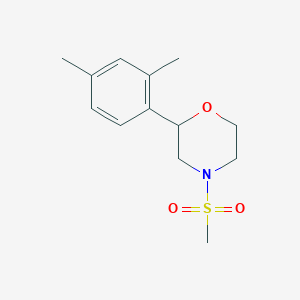
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline, also known as IQM-316, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline is not fully understood. However, studies have shown that it interacts with certain receptors in the body, including the dopamine receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These interactions may contribute to the potential therapeutic effects of 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline.
Biochemical and Physiological Effects:
Studies have shown that 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline has various biochemical and physiological effects. It has been shown to induce cell death in certain cancer cells and inhibit the growth of certain bacteria and fungi. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline in lab experiments is its high affinity for certain receptors in the body, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to optimize its synthesis method to obtain higher yields of the final product. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects. Finally, 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline could be further studied for its potential as a drug candidate in clinical trials.
Synthesis Methods
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline is synthesized using a multistep reaction process. The starting material for the synthesis is 2-chloroquinoline, which is reacted with sodium methoxide to form 2-methoxyquinoline. This intermediate is then reacted with 2-mercaptoimidazole to form 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to obtain high yields of the final product.
Scientific Research Applications
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline has shown potential in various scientific research applications. It has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been studied for its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for neurodegenerative diseases. 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline has been shown to have a high affinity for certain receptors in the body, making it a promising candidate for drug development.
properties
IUPAC Name |
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-3-10-5-2-6-14-12(10)11(4-1)9-17-13-15-7-8-16-13/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNTIQQAWVUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CSC3=NC=CN3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)
![4,5-Dimethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591839.png)


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)



![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)
